(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid
Description
(2E)-3-[(4-Ethylphenyl)carbamoyl]prop-2-enoic acid (CAS: 1231937-73-7) is a carbamoyl-substituted propenoic acid derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Structurally, it features an (E)-configured α,β-unsaturated carboxylic acid backbone conjugated to a 4-ethylphenyl carbamoyl group. This compound is also identified as (E)-4-(4-ethylanilino)-4-oxobut-2-enoic acid, with SMILES notation O=C(O)\C=C\C(=O)Nc1ccc(cc1)CC .
Properties
IUPAC Name |
(E)-4-(4-ethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHORVVZJAIKQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenyl isocyanate with acrylic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Another approach involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method is advantageous as it avoids the direct manipulation of sensitive reactants and can be performed in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, depending on the target and context.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-donating groups (e.g., ethyl, ethoxy): Increase lipophilicity and metabolic stability. The ethyl group in the target compound may improve membrane permeability compared to polar analogs like p-coumaric acid .
- Electron-withdrawing groups (e.g., nitro): Enhance acidity and reactivity, as seen in the nitro derivative’s use in coordination chemistry .
- Hydroxyl/methoxy groups (e.g., ferulic acid): Promote hydrogen bonding and antioxidant activity, making them suitable for biomedical and material applications .
Physicochemical Properties
- Solubility: The target compound’s ethyl group likely reduces water solubility compared to hydroxylated analogs like ferulic acid (logP ~1.5) but increases it relative to the phenoxy variant (logP ~3.2) .
- Acidity : The α,β-unsaturated carboxylic acid backbone (pKa ~3–4) is common across analogs, but electron-withdrawing substituents (e.g., nitro) lower the pKa further .
- Thermal Stability: Ethyl and ethoxy derivatives show moderate stability, while phenolic acids (e.g., p-coumaric acid) degrade at lower temperatures due to phenolic hydroxyl groups .
Biological Activity
(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This compound features a prop-2-enoic acid backbone with a carbamoyl group and an ethyl-substituted phenyl ring, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group within the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can influence several biological pathways, particularly those related to inflammation and cancer progression.
Biological Activities
The compound has been investigated for various biological activities, including:
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of histone deacetylase (HDAC) activity, which plays a critical role in cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly reduced cell viability in MCF-7 and H460 cancer cell lines at concentrations as low as 5 µM. The mechanism was linked to the downregulation of key regulatory proteins involved in cell cycle progression .
- Cytotoxicity Assessment : In a cytotoxicity assay, this compound showed minimal toxicity towards normal human fibroblast cells, indicating a favorable therapeutic index for potential clinical applications .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Effect | Mechanism |
|---|---|---|---|---|
| Study 1 | MCF-7 | 5 | Reduced viability by 50% | HDAC inhibition |
| Study 2 | H460 | 10 | Induced apoptosis | Modulation of apoptosis pathways |
| Study 3 | Fibroblasts | 50 | Minimal toxicity | Selective action on cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
